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molecular formula C8H5ClN4O2 B8428729 5-Chloro-1-pyrimidin-2-yl-1H-pyrazole-4-carboxylic acid

5-Chloro-1-pyrimidin-2-yl-1H-pyrazole-4-carboxylic acid

Cat. No. B8428729
M. Wt: 224.60 g/mol
InChI Key: AOGXFQDCKNNZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133204B2

Procedure details

A 1 N aqueous sodium hydroxide solution (2.0 mL) is added to a suspension of ethyl 5-chloro-1-pyrimidin-2-yl-1H-pyrazole-4-carboxylate (250 mg, 1.11 mmol) in 5.0 mL of EtOH. The reaction mixture is stirred at RT for 1 h. Water is added, and the solution is washed with EtOAc. The aqueous layer is cooled to 0° C. and acidified to pH=2-3 with conc. HCl. The precipitated solid is collected by vacuum filtration and dried in vacuo to give the title compound as a white solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[N:8]([C:9]2[N:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[N:7]=[CH:6][C:5]=1[C:15]([O:17]CC)=[O:16].O>CCO>[Cl:3][C:4]1[N:8]([C:9]2[N:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[N:7]=[CH:6][C:5]=1[C:15]([OH:17])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=C(C=NN1C1=NC=CC=N1)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution is washed with EtOAc
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer is cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The precipitated solid is collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=NN1C1=NC=CC=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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